molecular formula C10H20N2O B2833311 N-[2-(azepan-1-yl)ethyl]acetamide CAS No. 1340208-96-9

N-[2-(azepan-1-yl)ethyl]acetamide

Cat. No.: B2833311
CAS No.: 1340208-96-9
M. Wt: 184.283
InChI Key: QOCAIHGRAWDQNX-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]acetamide is an organic compound characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to an ethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetamide under specific conditions. One common method includes:

    Starting Materials: Azepane and ethyl acetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the azepane and facilitate nucleophilic attack on the ethyl acetamide.

    Temperature and Solvent: The reaction is often conducted at elevated temperatures (around 80-100°C) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amides or secondary amines.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It serves as a building block in the synthesis of bioactive molecules and probes for studying biological pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity for certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(piperidin-1-yl)ethyl]acetamide: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

    N-[2-(morpholin-4-yl)ethyl]acetamide: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

Uniqueness

N-[2-(azepan-1-yl)ethyl]acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs. The seven-membered ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(13)11-6-9-12-7-4-2-3-5-8-12/h2-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCAIHGRAWDQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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